molecular formula C23H24N2O4S B298509 Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No. B298509
M. Wt: 424.5 g/mol
InChI Key: LBHLUUZEBBDIJY-KHSCPFDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazolidinone derivatives, which have been reported to possess various biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of reactive oxygen species and inhibit the activity of inflammatory mediators. It has also been shown to have a protective effect on liver and kidney tissues.

Advantages and Limitations for Lab Experiments

Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have low toxicity. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research of Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate. One direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of this compound in vivo.
Conclusion:
Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a thiazolidinone derivative that has potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Although the mechanism of action of this compound is not fully understood, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Further research is needed to explore the potential applications of this compound and optimize its synthesis method.

Synthesis Methods

The synthesis of Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been reported in the literature. The synthesis involves the reaction of 4-methoxybenzaldehyde, isobutyraldehyde, and thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then treated with methyl 4-bromobenzoate to obtain the final compound.

Scientific Research Applications

Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

properties

Product Name

Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C23H24N2O4S/c1-15(2)14-25-21(26)20(13-16-5-7-17(8-6-16)22(27)29-4)30-23(25)24-18-9-11-19(28-3)12-10-18/h5-13,15H,14H2,1-4H3/b20-13-,24-23?

InChI Key

LBHLUUZEBBDIJY-KHSCPFDSSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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